molecular formula C16H15FN2O3 B7716431 N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide

N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide

Cat. No.: B7716431
M. Wt: 302.30 g/mol
InChI Key: CABFFBSPWWMCLB-VCHYOVAHSA-N
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Description

N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide typically involves the condensation reaction between 2-fluorobenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which can be beneficial in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
  • N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]furan-2-carboxamide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxamide

Uniqueness

N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide is unique due to the presence of the fluorine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The methoxy groups also contribute to its distinct electronic properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-21-14-8-7-11(9-15(14)22-2)16(20)19-18-10-12-5-3-4-6-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABFFBSPWWMCLB-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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